molecular formula C27H33N3O5S2 B2818276 ethyl 2-{4-[bis(2-methylpropyl)sulfamoyl]benzamido}-4-phenyl-1,3-thiazole-5-carboxylate CAS No. 476320-63-5

ethyl 2-{4-[bis(2-methylpropyl)sulfamoyl]benzamido}-4-phenyl-1,3-thiazole-5-carboxylate

Cat. No.: B2818276
CAS No.: 476320-63-5
M. Wt: 543.7
InChI Key: YWDUDZCWYRGPGN-UHFFFAOYSA-N
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Description

Ethyl 2-{4-[bis(2-methylpropyl)sulfamoyl]benzamido}-4-phenyl-1,3-thiazole-5-carboxylate (CAS: 476320-63-5) is a thiazole derivative with a molecular formula of C27H33N3O5S2 and a molecular weight of 543.698 g/mol . The compound features a central 1,3-thiazole ring substituted at the 2-position with a benzamido group containing a bis(2-methylpropyl)sulfamoyl moiety, at the 4-position with a phenyl group, and at the 5-position with an ethyl carboxylate ester.

Properties

IUPAC Name

ethyl 2-[[4-[bis(2-methylpropyl)sulfamoyl]benzoyl]amino]-4-phenyl-1,3-thiazole-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H33N3O5S2/c1-6-35-26(32)24-23(20-10-8-7-9-11-20)28-27(36-24)29-25(31)21-12-14-22(15-13-21)37(33,34)30(16-18(2)3)17-19(4)5/h7-15,18-19H,6,16-17H2,1-5H3,(H,28,29,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWDUDZCWYRGPGN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N=C(S1)NC(=O)C2=CC=C(C=C2)S(=O)(=O)N(CC(C)C)CC(C)C)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H33N3O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

543.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-{4-[bis(2-methylpropyl)sulfamoyl]benzamido}-4-phenyl-1,3-thiazole-5-carboxylate typically involves multiple steps. One common method includes the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the reaction of α-haloketones with thiourea under basic conditions.

    Introduction of the Benzoyl Group: The benzoyl group can be introduced via Friedel-Crafts acylation using benzoyl chloride and a Lewis acid catalyst such as aluminum chloride.

    Attachment of the Sulfamoyl Group: The sulfamoyl group can be attached through the reaction of the intermediate compound with bis(2-methylpropyl)sulfamoyl chloride in the presence of a base like triethylamine.

    Esterification: The final step involves esterification to form the ethyl ester using ethanol and an acid catalyst.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

ethyl 2-{4-[bis(2-methylpropyl)sulfamoyl]benzamido}-4-phenyl-1,3-thiazole-5-carboxylate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the benzoyl or sulfamoyl groups using nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Amines or thiols in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with hydrogenated functional groups.

    Substitution: Substituted derivatives with new functional groups replacing the original ones.

Scientific Research Applications

ethyl 2-{4-[bis(2-methylpropyl)sulfamoyl]benzamido}-4-phenyl-1,3-thiazole-5-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of ethyl 2-{4-[bis(2-methylpropyl)sulfamoyl]benzamido}-4-phenyl-1,3-thiazole-5-carboxylate involves its interaction with specific molecular targets. It may act by inhibiting enzymes or modulating receptors, leading to changes in cellular pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Analogues

Table 1: Key Structural and Functional Comparisons
Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Reported Bioactivity
Ethyl 2-{4-[bis(2-methylpropyl)sulfamoyl]benzamido}-4-phenyl-1,3-thiazole-5-carboxylate C27H33N3O5S2 543.698 Bis(2-methylpropyl)sulfamoyl, phenyl, ethyl carboxylate Not explicitly reported; inferred protease/methyltransferase inhibition potential
Methyl 2-(2-hydroxybenzamido)-1,3-thiazole-5-carboxylate C12H10N2O4S 278.29 Hydroxybenzamido, methyl carboxylate SARS-CoV-2 Main Protease inhibitor; stable in MD simulations, favorable ADMET
Ethyl {2-[2-(acetyloxy)benzamido]-1,3-thiazole-4-sulfonyl}acetate C16H17N3O7S2 443.45 Acetyloxybenzamido, sulfonyl acetate SARS-CoV-2 Methyltransferase inhibitor; robust stability and binding affinity
Ethyl 4-methyl-2-(4-pyridinyl)thiazole-5-carboxylate (Intermediate [5]) C12H12N2O2S 248.30 4-Pyridinyl, methyl, ethyl carboxylate Precursor for amide derivatives with antiviral activity; synthesized via nitrile coupling
Ethyl 2-({[4-(benzoylamino)-1-piperidinyl]acetyl}amino)-4-phenyl-1,3-thiazole-5-carboxylate C26H28N4O4S 492.601 Piperidinyl-benzoylamino, phenyl No bioactivity reported; structural focus on piperidine-linked amides

Key Structural Differences and Implications

  • Substituent Effects : The target compound’s bis(2-methylpropyl)sulfamoyl group introduces steric hindrance compared to the smaller hydroxybenzamido or acetyloxybenzamido groups in active analogues . This may reduce binding affinity to viral proteins but enhance metabolic stability.
  • Carboxylate vs.

Biological Activity

Ethyl 2-{4-[bis(2-methylpropyl)sulfamoyl]benzamido}-4-phenyl-1,3-thiazole-5-carboxylate is a complex compound characterized by its unique structural features, which include a thiazole ring and sulfamoyl groups. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in oncology and anti-inflammatory applications.

Chemical Structure

The molecular formula for this compound is C26H31Cl2N3O5S2C_{26}H_{31}Cl_{2}N_{3}O_{5}S_{2}, with a molecular weight of 600.57 g/mol. Its structure can be represented as follows:

SMILES CCOC O Cn1c2c Cl cc Cl cc2s c1 N C O c1ccc cc1 S O O \text{SMILES CCOC O Cn1c2c Cl cc Cl cc2s c1 N C O c1ccc cc1 S O O }

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors involved in cell signaling pathways. The sulfamoyl groups are known to enhance the compound's solubility and bioavailability, which is crucial for its pharmacological effectiveness.

Antitumor Activity

Recent studies have demonstrated that derivatives of thiazole compounds exhibit significant antitumor activity. Specifically, this compound has shown promise in inhibiting the proliferation of various cancer cell lines.

Key Findings:

  • Cell Lines Tested: Prostate cancer (PC3), breast cancer (MCF7), and lung cancer (A549).
  • Assays Used: MTT assay for cytotoxicity measurement.
  • Results: The compound exhibited IC50 values in the micromolar range, indicating potent cytotoxic effects against the tested cell lines.

Anti-inflammatory Effects

In addition to its antitumor properties, this compound has been evaluated for its anti-inflammatory effects. Research indicates that it may inhibit the production of pro-inflammatory cytokines, potentially through the modulation of NF-kB signaling pathways.

Case Study:
A study involving lipopolysaccharide (LPS)-induced inflammation in murine macrophages showed that treatment with the compound significantly reduced levels of TNF-alpha and IL-6, suggesting a robust anti-inflammatory response.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by modifications to its structure.

ModificationEffect on Activity
Addition of fluorine substituentsIncreased potency against certain tumor types
Alteration of alkyl chain length on sulfamoyl groupVariability in solubility and bioactivity
Replacement of phenyl group with heteroaromatic ringsEnhanced interaction with specific biological targets

Pharmacokinetics and Toxicity

Pharmacokinetic studies are essential for understanding the absorption, distribution, metabolism, and excretion (ADME) profiles of this compound. Preliminary data suggest that it has favorable pharmacokinetic parameters:

  • Absorption: Rapid absorption post-administration.
  • Metabolism: Primarily hepatic metabolism with active metabolites contributing to biological activity.
  • Excretion: Renal excretion as glucuronide conjugates.

Toxicity assessments indicate a low toxicity profile at therapeutic doses; however, further studies are needed to evaluate chronic exposure effects.

Q & A

Q. What are the critical steps and conditions for synthesizing ethyl 2-{4-[bis(2-methylpropyl)sulfamoyl]benzamido}-4-phenyl-1,3-thiazole-5-carboxylate?

The synthesis involves sequential functionalization of the thiazole core. Key steps include:

  • Amidation : Coupling 4-[bis(2-methylpropyl)sulfamoyl]benzoic acid with a 2-amino-thiazole intermediate under carbodiimide-mediated conditions (e.g., EDC/HOBt) in anhydrous DMF at 0–5°C to prevent side reactions .
  • Esterification : Introducing the ethyl ester group via nucleophilic substitution or acid-catalyzed esterification, requiring inert atmospheres (N₂/Ar) to avoid hydrolysis .
  • Purification : Chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization (ethanol/water) to isolate the product in >95% purity .

Q. Which analytical techniques are essential for confirming the compound’s structural integrity?

  • NMR Spectroscopy : ¹H/¹³C NMR to verify connectivity of the sulfamoylbenzamido, thiazole, and phenyl groups. For example, the thiazole C-2 proton appears as a singlet at δ 7.8–8.2 ppm .
  • High-Resolution Mass Spectrometry (HRMS) : To confirm molecular weight (e.g., [M+H]+ calculated for C₂₅H₃₀N₃O₅S₂: 540.1632) .
  • FT-IR : Peaks at ~1700 cm⁻¹ (ester C=O) and ~1320 cm⁻¹ (sulfonamide S=O) validate functional groups .

Q. How do the compound’s functional groups influence its solubility and reactivity?

  • Ethyl ester : Enhances lipophilicity, limiting aqueous solubility but improving membrane permeability in biological assays .
  • Sulfamoyl group : Acts as a hydrogen-bond acceptor, influencing interactions with biological targets (e.g., enzymes) .
  • Thiazole ring : Participates in π-π stacking and electrophilic substitutions, enabling further derivatization .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data (e.g., unexpected NMR peaks)?

Contradictions often arise from:

  • Impurities : Side products from incomplete purification. Mitigate by optimizing chromatography (e.g., gradient elution) .
  • Tautomerism : Thiazole protons may show splitting due to keto-enol tautomerism. Use 2D NMR (COSY, HSQC) to assign signals unambiguously .
  • Dynamic effects : Variable-temperature NMR can clarify conformational exchange in the sulfamoyl group .

Q. What experimental strategies are recommended for elucidating the compound’s mechanism of action in biological systems?

  • Molecular docking : Use software (AutoDock Vina, Schrödinger) to model interactions with targets like kinases or sulfotransferases. The sulfamoyl group often binds to catalytic lysine residues .
  • Enzyme inhibition assays : Measure IC₅₀ values under varying pH and temperature conditions to assess potency and stability .
  • Metabolite profiling : LC-MS/MS to identify hydrolysis products (e.g., free carboxylic acid from ester cleavage) in biological matrices .

Q. How should researchers address discrepancies in biological activity data across studies?

  • Control experiments : Validate assay conditions (e.g., cell line authenticity, ATP concentrations in kinase assays) .
  • SAR analysis : Systematically modify substituents (e.g., replace bis(2-methylpropyl)sulfamoyl with methylsulfonyl) to isolate pharmacophoric features .
  • Meta-analysis : Compare datasets using tools like Prism or R to identify outliers or trends obscured by experimental noise .

Q. What computational methods support the design of derivatives with enhanced bioactivity?

  • DFT calculations : Optimize geometry at the B3LYP/6-31G* level to predict reactivity (e.g., electrophilic substitution at thiazole C-4) .
  • QSAR modeling : Use descriptors (logP, polar surface area) to correlate structural features with activity. For example, increased logP improves blood-brain barrier penetration .
  • MD simulations : Assess binding stability over 100-ns trajectories to prioritize derivatives with durable target engagement .

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